3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide
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Overview
Description
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide typically involves multiple steps. The starting materials often include 4-methoxyphenyl, trifluoromethylpyrimidine, and N-methyl-N-phenylpropanamide. The key steps in the synthesis may involve:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl and Trifluoromethyl Groups: These groups can be introduced via substitution reactions.
Formation of the Sulfanyl Linkage:
Coupling with N-methyl-N-phenylpropanamide: The final step involves coupling the modified pyrimidine ring with N-methyl-N-phenylpropanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The compound’s effects are likely mediated through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core with similar substituents.
N-methyl-N-phenylpropanamide: Shares the amide linkage and phenyl group.
Uniqueness
What sets 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylpropanamide apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H20F3N3O2S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C22H20F3N3O2S/c1-28(16-6-4-3-5-7-16)20(29)12-13-31-21-26-18(14-19(27-21)22(23,24)25)15-8-10-17(30-2)11-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
ZUJSZUUWNNYFBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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